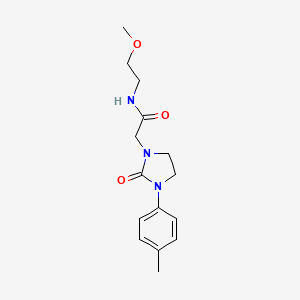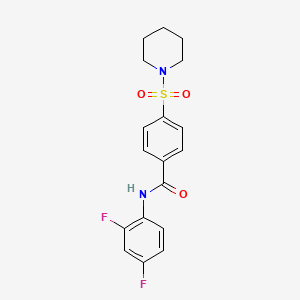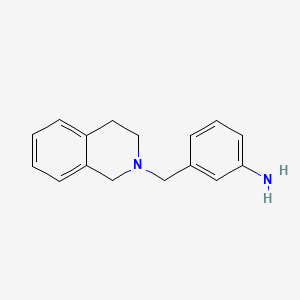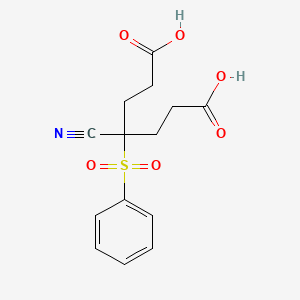
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activities
Acetamido Pyrrolyl Azoles Synthesis : Acetamido pyrrolyl oxazoles/thiazoles/imidazoles, similar in structure to the compound , have been synthesized and demonstrated promising antibacterial and anti-inflammatory activities (D. Sowmya et al., 2017).
Thiazolidinone Derivatives : Another study created N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, exhibiting both antioxidant and anti-inflammatory properties. These compounds share a structural resemblance with N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (Satish Koppireddi et al., 2013).
Antimicrobial and Antifungal Properties
- Rhodanine-3-acetic Acid Derivatives : Derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, similar in structure to the compound , have shown significant activity against various bacteria, mycobacteria, and fungi (M. Krátký et al., 2017).
Anticonvulsant Activity
- Imidazolyl-N-Phenylalkanoic Acid Amides : A study focusing on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives revealed their potential in anticonvulsant activity, specifically against seizures induced by maximal electroshock. This indicates a possible neurological application of similar compounds (Zeynep Aktürk et al., 2002).
Antioxidant Screening
- Benzophenone Tagged Thiazolidinone Analogs : Synthesis of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides demonstrated potent xanthine oxidase inhibition and antioxidant properties, indicating potential applications in oxidative stress-related disorders (V. Lakshmi Ranganatha et al., 2014).
Biotransformation for Pharmaceutical Applications
- Imidazol-2-yl Amino Acids Synthesis : Alkane-oxidizing bacteria were used to oxidize N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to imidazol-2-yl amino acids, suggesting a biotechnological approach to synthesizing pharmaceutical-grade amino acids (A. Mikolasch et al., 2003).
Antibacterial and Antioxidant Activities
- Coumarin Derivatives with Thiazolidinones : The synthesis of new coumarin derivatives containing thiazolidinones exhibited notable antibacterial activity against several bacterial strains, including E. coli, S. aureus, and B. subtilis (N. Hamdi et al., 2012).
Structural Analysis
- Imidazolidine-2,4-dione Crystal Structure : A study on the crystal structure of related compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can provide insights into the molecular configuration and stability of this compound (K. Sethusankar et al., 2002).
Hypoglycemic Activity
- Novel Acetamide Derivatives Synthesis : The synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives showed significant hypoglycemic activity, indicating potential applications in diabetes management (Anna Pratima G. Nikaljea et al., 2012).
Structural Comparison
- (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides : The study of the crystal structures of similar compounds provides insights into the molecular arrangement and possible interactions, aiding in the understanding of the chemical behavior of this compound (Aleksei N. Galushchinskiy et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-5-13(6-4-12)18-9-8-17(15(18)20)11-14(19)16-7-10-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNXHUWUWEEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)


![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)
![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)
![10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2376400.png)
